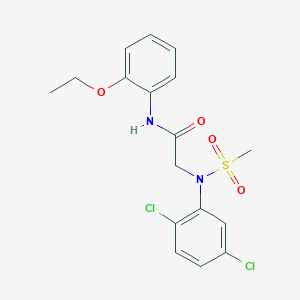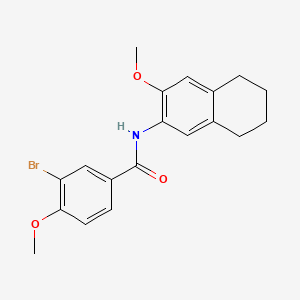
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the class of glycine transporter inhibitors, which are known to modulate the levels of glycine in the brain, leading to a variety of physiological effects.
作用机制
DCMG acts by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. This leads to an increase in the extracellular levels of glycine, which in turn activates the NMDA receptor, a subtype of glutamate receptor. Activation of the NMDA receptor has been shown to have a variety of physiological effects, including neuroprotection, cognitive enhancement, and modulation of pain perception.
Biochemical and Physiological Effects:
DCMG has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of glycine in the brain, leading to the activation of the NMDA receptor. This activation has been shown to have neuroprotective effects, improve cognitive function, and modulate pain perception.
实验室实验的优点和局限性
DCMG has several advantages for use in laboratory experiments. It is a highly specific inhibitor of the glycine transporter, which allows for precise modulation of glycine levels in the brain. DCMG also has good bioavailability and can be administered orally, making it easy to use in animal models. However, DCMG has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on DCMG. One area of interest is the potential use of DCMG as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of DCMG as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of DCMG and to optimize its pharmacokinetic properties.
科学研究应用
DCMG has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. DCMG has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-16-7-5-4-6-14(16)20-17(22)11-21(26(2,23)24)15-10-12(18)8-9-13(15)19/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUOGWUKQWGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3543639.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3543640.png)

![5-[4-(dimethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3543666.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cycloheptylbenzamide](/img/structure/B3543674.png)
![3-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3543677.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B3543679.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3543684.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3543692.png)



![4-chloro-N-(3-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3543731.png)
![methyl (4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetate](/img/structure/B3543738.png)